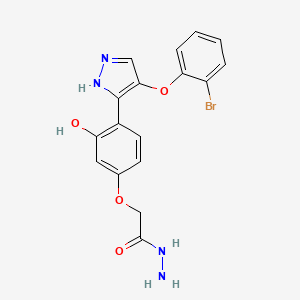
2-(4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a hydrazone derivative that exhibits a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. In
Scientific Research Applications
Antimicrobial Activities : Several studies have synthesized and evaluated compounds structurally related to your compound of interest for their antimicrobial activities. For instance, Fuloria et al. (2014) synthesized Schiff bases and Thiazolidinone derivatives from related compounds, which demonstrated notable antibacterial and antifungal properties (Fuloria et al., 2014).
Anticancer Activities : Compounds structurally similar have been evaluated for their anticancer activities. Farahat and Atta (2014) synthesized novel oxadiazolylpyrazolyl- and dipyrazolylquinoxalines from related compounds, showing high anti-tumor activities against various cancer cell lines (Farahat & Atta, 2014).
Corrosion Inhibition : Lgaz et al. (2018) researched pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media, finding that compounds similar to the one you mentioned are effective in this regard (Lgaz et al., 2018).
Cytotoxic Activity : Al Shareef (2020) synthesized a series of pyrazole, bipyridine, N-amide derivatives, and Schiff bases using a compound structurally similar to your compound of interest and found promising cytotoxic effects against human breast cancer cells (Al Shareef, 2020).
DNA Binding Activities : Kitawat and Singh (2014) synthesized compounds with a pyrazine moiety bearing 2-pyrazoline derivatives, which were evaluated for their DNA binding activities using a spectrofluorometer, indicating significant potential in interacting with DNA (Kitawat & Singh, 2014).
properties
IUPAC Name |
2-[4-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-3-hydroxyphenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O4/c18-12-3-1-2-4-14(12)26-15-8-20-22-17(15)11-6-5-10(7-13(11)23)25-9-16(24)21-19/h1-8,23H,9,19H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLRYDKRHAUVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(Isobutylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2803325.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2803330.png)
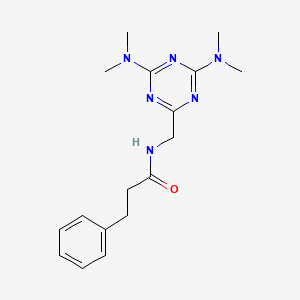
![Methyl 3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2803333.png)

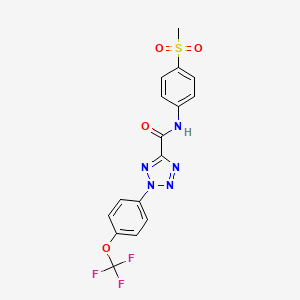
![2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2803336.png)
![2-Chloro-N-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]propanamide](/img/structure/B2803338.png)
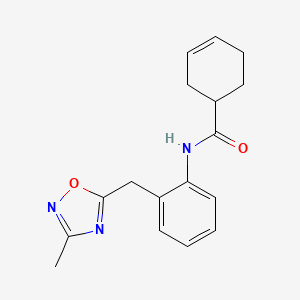
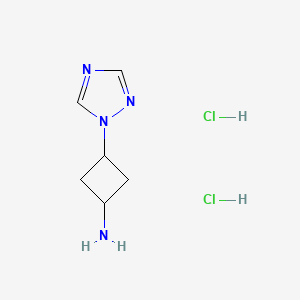
![3-({4-[4-(4-Acetylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2803346.png)
![3-(2-Fluorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2803347.png)
![Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate](/img/structure/B2803348.png)